
disodium;dioxido(dioxo)molybdenum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is widely used in various industries, including agriculture, medicine, and analytical chemistry. It serves as a source of molybdenum, an essential trace element for plants and animals .
準備方法
Synthetic Routes and Reaction Conditions
Disodium;dioxido(dioxo)molybdenum can be synthesized through the liquid alkali extraction method. Molybdenum concentrate is oxidized and roasted to produce molybdenum trioxide, which is then leached with liquid alkali to obtain a sodium molybdate solution . The leaching solution is filtered, evaporated, and concentrated to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The molybdenum trioxide is obtained from molybdenum ore through roasting, followed by leaching with sodium hydroxide or sodium carbonate solutions . The resulting solution is then purified and crystallized to produce sodium molybdate dihydrate .
化学反応の分析
Types of Reactions
Disodium;dioxido(dioxo)molybdenum undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: This compound can undergo substitution reactions with ligands such as thiolate or Schiff base ligands.
Major Products
The major products formed from these reactions include various molybdenum complexes, such as dioxomolybdenum complexes with thiolate or Schiff base ligands .
科学的研究の応用
Disodium;dioxido(dioxo)molybdenum has a wide range of scientific research applications:
作用機序
The mechanism of action of disodium;dioxido(dioxo)molybdenum involves its role as a source of molybdenum, which is a cofactor for various enzymes. These enzymes are involved in redox reactions, such as the reduction of nitrate to nitrite in plants and the oxidation of xanthine to uric acid in animals . The compound interacts with molecular targets such as xanthine dehydrogenase/oxidase, influencing metabolic pathways .
類似化合物との比較
Disodium;dioxido(dioxo)molybdenum can be compared with other similar compounds, such as:
Sodium molybdate (Na2MoO4): Similar in structure and applications, but without the dihydrate form.
Ammonium molybdate ((NH4)2MoO4): Used in similar applications but contains ammonium ions instead of sodium ions.
Potassium molybdate (K2MoO4): Another similar compound used in fertilizers and analytical chemistry.
This compound is unique due to its high solubility in water and its specific applications in various fields .
特性
分子式 |
MoNa2O4 |
|---|---|
分子量 |
205.93 g/mol |
IUPAC名 |
disodium;dioxido(dioxo)molybdenum |
InChI |
InChI=1S/Mo.2Na.4O/q;2*+1;;;2*-1 |
InChIキー |
TVXXNOYZHKPKGW-UHFFFAOYSA-N |
正規SMILES |
[O-][Mo](=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


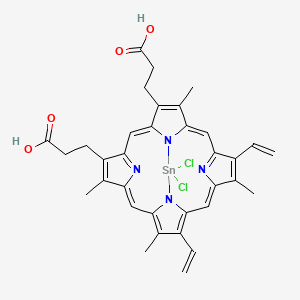
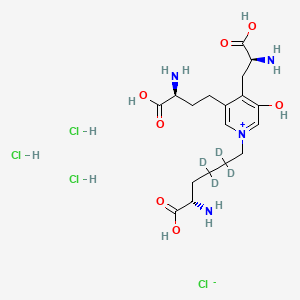
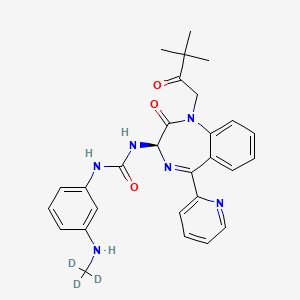
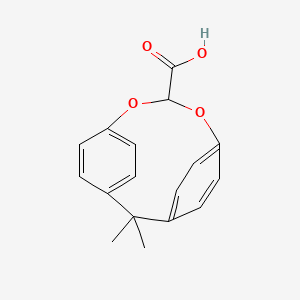
![2-[(1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino]-1,3-dimethyl-4,5-diphenyl-4,5-dihydroimidazol-1-ium chloride](/img/structure/B12430287.png)

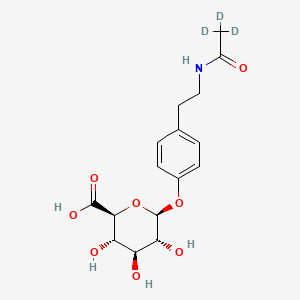
![1-N'-[3-fluoro-4-[7-[2-[2-[2-[2-[[[(2S,4R)-4-hydroxy-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carbonyl]amino]methyl]-5-(4-methyl-1,3-thiazol-5-yl)phenoxy]ethoxy]ethoxy]ethoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12430306.png)
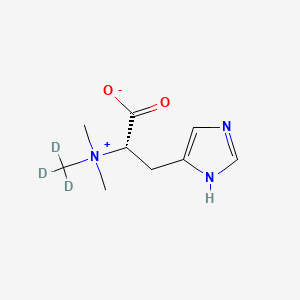
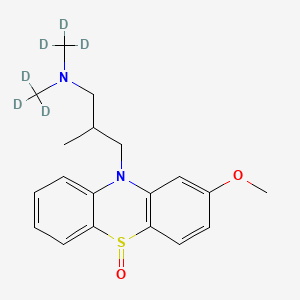
![[(1S)-1-(chloromethyl)-3-[5-[[5-[(4-methyl-4-sulfanylpentanoyl)amino]-1H-indole-2-carbonyl]amino]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] dihydrogen phosphate](/img/structure/B12430319.png)
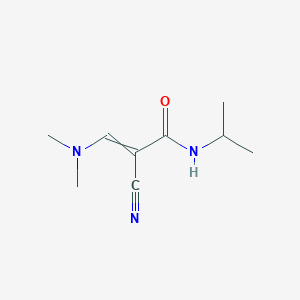
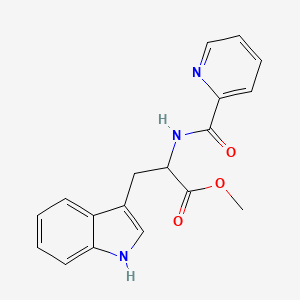
![(4aS,6aR,6bR,12aR)-1,2,6b,9,9,12a-hexamethyl-4a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-10-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid](/img/structure/B12430335.png)
